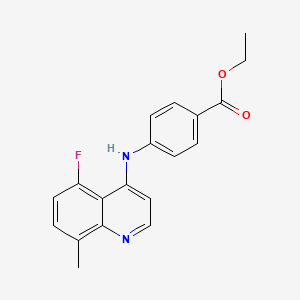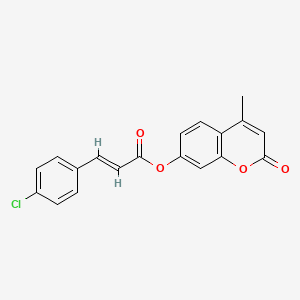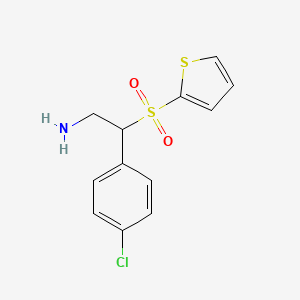![molecular formula C25H18N4O3S2 B12121190 N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide](/img/structure/B12121190.png)
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide is a complex organic compound that features a benzimidazole moiety, a thiazolidinone ring, and a benzyloxybenzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide typically involves multi-step reactions. One common approach includes the condensation of benzimidazole derivatives with thiazolidinone intermediates under specific conditions. For instance, the reaction may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using industrial reactors, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiazolidinone ring may also contribute to the compound’s biological activity by interacting with cellular pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-(1H-benzimidazol-2-yl)-substituted benzamides: These compounds share the benzimidazole core and exhibit similar biological activities.
Thiazolidinone derivatives: Compounds with the thiazolidinone ring are known for their antimicrobial and anticancer properties.
Uniqueness
N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide is unique due to its combination of benzimidazole, thiazolidinone, and benzyloxybenzamide groups, which may confer a distinct set of biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H18N4O3S2 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C25H18N4O3S2/c30-23(17-10-12-18(13-11-17)32-15-16-6-2-1-3-7-16)28-29-24(31)21(34-25(29)33)14-22-26-19-8-4-5-9-20(19)27-22/h1-14,31H,15H2,(H,28,30) |
Clave InChI |
WEYYPDSYIKSFFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN3C(=C(SC3=S)C=C4N=C5C=CC=CC5=N4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121120.png)
![(3S,4R)-3-hydroxy-4-[(4-methylphenyl)amino]thiolane-1,1-dione](/img/structure/B12121124.png)



![Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]-](/img/structure/B12121154.png)
![ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12121156.png)

![7-Methyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-5(8h)-one](/img/structure/B12121173.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B12121204.png)

